Ethyl 2-amino-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate
Description
Ethyl 2-amino-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate is a heterocyclic compound with a unique structure that includes a thiophene ring fused to a cyclooctane ring.
Properties
IUPAC Name |
ethyl 2-amino-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2S/c1-2-16-13(15)11-9-7-5-3-4-6-8-10(9)17-12(11)14/h2-8,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSABKNXVRORVFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCCCC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30387351 | |
| Record name | ethyl 2-amino-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30387351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40106-16-9 | |
| Record name | ethyl 2-amino-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30387351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-amino-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethyl 2-bromoacetate with a suitable thiophene derivative, followed by cyclization and amination steps .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, as well as the use of continuous flow reactors to enhance reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylate group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
Ethyl 2-amino-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.
Mechanism of Action
The mechanism of action of ethyl 2-amino-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to its observed biological effects. The exact pathways involved in its mechanism of action are still under investigation .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
- Ethyl 2-amino-4,5,6,7-tetrahydrothiophene-3-carboxylate
Uniqueness
Ethyl 2-amino-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate is unique due to its fused cyclooctane and thiophene rings, which impart distinct chemical and biological properties compared to other similar compounds. This unique structure may contribute to its potential as a versatile building block in synthetic chemistry and its promising biological activities .
Biological Activity
Ethyl 2-amino-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate (CAS Number: 40106-16-9) is a compound of significant interest due to its diverse biological activities. This article reviews the existing literature on its biological properties, focusing on antitumor activity, neuroprotective effects, and potential applications in drug development.
Chemical Structure and Properties
The compound has the molecular formula and features a unique hexahydrocyclooctathiophene core structure. Its synthesis and characterization have been documented in various studies, highlighting its potential as a scaffold for developing new therapeutic agents.
Antitumor Activity
Recent studies have demonstrated that derivatives of the cycloocta[b]thiophene structure exhibit notable antitumor properties. A relevant study evaluated the cytotoxic effects of several derivatives on human breast cancer cell lines (MCF-7). The findings indicated that compounds similar to ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate displayed IC50 values ranging from 23.2 to 49.9 μM. Specifically:
- Compound 4 showed an IC50 of 23.2 μM.
- Compounds with moderate activity had IC50 values between 52.9 and 95.9 μM.
These results suggest that the compound induces apoptosis in cancer cells through mechanisms involving cell cycle arrest and necrosis (Table 1) .
| Compound | IC50 (μM) | Mechanism of Action |
|---|---|---|
| Compound 4 | 23.2 | Induces apoptosis and necrosis |
| Moderate Activity | 52.9 - 95.9 | Varies by derivative |
Case Study: MCF-7 Cell Line
In a controlled experiment, treatment with Compound 4 resulted in a significant reduction of cell viability (26.86%) after 48 hours. Flow cytometry analysis revealed an increase in early apoptotic cells (AV+/PI−) to 8.73% and late apoptotic cells (AV+/PI+) to 18.13%, indicating the compound's effectiveness in inducing programmed cell death .
Neuroprotective Effects
Thiophene derivatives have also been studied for their neuroprotective properties. Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate has been shown to exhibit anti-inflammatory effects that may contribute to neuroprotection against conditions such as Alzheimer's disease. The mechanism involves inhibition of pro-inflammatory cytokines and modulation of neuroinflammatory pathways .
Additional Biological Activities
Beyond antitumor and neuroprotective effects, this compound has been associated with:
- Antimicrobial Activity : Exhibiting efficacy against various bacterial strains.
- Anticonvulsant Properties : Potentially useful in treating epilepsy-related disorders.
These activities highlight the compound's versatility as a lead structure for further drug development.
Q & A
Q. Table: Representative 1H NMR Data (CDCl₃)
| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Ethyl CH₃ | 1.35 | t (J=7.1 Hz) |
| Ethyl CH₂ | 4.35 | q (J=7.1 Hz) |
| Cycloalkyl CH₂ | 1.60–3.10 | m |
| NH₂ | 6.03 | s |
Basic: What safety protocols are critical during handling?
Methodological Answer:
Based on SDS data for analogous thiophene derivatives:
- Hazards: Skin/eye irritation (Category 2), respiratory toxicity (Category 3) .
- PPE: Nitrile gloves, lab coat, safety goggles, and fume hood use.
- Spill Management: Absorb with inert material (e.g., sand), avoid water to prevent dissolution .
- Storage: In airtight containers at 2–8°C, away from oxidizers .
Advanced: How can the amino group be functionalized to enhance bioactivity?
Methodological Answer:
The primary amino group (-NH₂) is reactive toward acylating/alkylating agents, enabling targeted modifications:
- Acylation: React with acyl chlorides (e.g., 4-fluorobenzoyl chloride) in toluene under reflux (112°C, 3 hours) to form amides. Yields: 46–64% .
- Ureation: Treat with isocyanates (e.g., 2-chloroethyl isocyanate) to generate urea derivatives for antimicrobial studies .
- Cyclization: Use 2-thiophene carbonyl chloride to form fused heterocycles (e.g., thienooxazinones) .
Q. Table: Functionalization Yields
| Reaction Type | Reagent | Yield (%) | Application |
|---|---|---|---|
| Acylation | 4-Fluorobenzoyl chloride | 64 | Antiviral derivatives |
| Ureation | 2-Chloroethyl isocyanate | 46 | Antibacterial agents |
| Cyclization | 2-Thiophene carbonyl chloride | 67 | Heterocyclic scaffolds |
Advanced: What structure-activity relationships (SAR) are observed in anticancer studies?
Methodological Answer:
Key SAR findings from analogous tetrahydrobenzo[b]thiophene derivatives:
- Ester vs. Acid: Ethyl esters improve membrane permeability compared to carboxylic acids .
- Substituent Effects:
- Aromatic Rings: Electron-withdrawing groups (e.g., -F, -Cl) enhance apoptosis-inducing activity in breast cancer models .
- Cycloalkyl Size: Larger rings (e.g., cycloheptane) improve binding to tubulin in MDA-MB-231 cells .
- Hybrid Derivatives: Conjugation with natural alkaloids increases cytotoxicity (IC₅₀: 2–10 µM) .
Q. Table: Cytotoxicity Data (MCF-7 Cells)
| Derivative | IC₅₀ (µM) | Key Modification |
|---|---|---|
| Parent Compound | >50 | None |
| 4-Fluoro Benzamide | 12.3 | Acylated amino group |
| Cycloheptane Hybrid | 3.8 | Expanded cycloalkyl ring |
Advanced: How can low yields in cyclization steps be mitigated?
Methodological Answer:
Low yields in heterocycle formation (e.g., oxazines, pyridazines) often stem from steric hindrance or poor leaving-group reactivity. Strategies include:
- Catalysis: Use DMAP (4-dimethylaminopyridine) to accelerate acylation .
- Solvent Optimization: Replace ethanol with DMF to stabilize intermediates .
- Temperature Control: Gradual heating (e.g., 0°C → reflux) minimizes side reactions .
Case Study: Cyclization of ethyl 2-amino-thiophene with 3-iminobutyronitrile in dioxane at 80°C improved yields from 30% to 65% by adding catalytic acetic acid .
Advanced: What computational tools predict bioavailability for derivatives?
Methodological Answer:
Key parameters from Veber’s rules:
- Rotatable Bonds: ≤10 (reduces flexibility, enhances permeability) .
- Polar Surface Area (PSA): ≤140 Ų (optimizes intestinal absorption).
- LogP: 2–5 (balances hydrophobicity and solubility).
Example: Ethyl 2-(2-thenoylamino)-thiophene-3-carboxylate has PSA = 89.8 Ų, rotatable bonds = 5, and logP = 4, predicting >80% rat oral bioavailability .
Advanced: How to resolve contradictions in cytotoxicity data across studies?
Methodological Answer:
Discrepancies may arise from assay conditions or cell-line variability. Best practices:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
